molecular formula C14H8ClNO2 B2748234 4-(1,3-Benzoxazol-2-YL)benzoyl chloride CAS No. 6661-03-6

4-(1,3-Benzoxazol-2-YL)benzoyl chloride

Cat. No.: B2748234
CAS No.: 6661-03-6
M. Wt: 257.67
InChI Key: DTNVIGCWOGUZON-UHFFFAOYSA-N
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Description

4-(1,3-Benzoxazol-2-YL)benzoyl chloride is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic compound consisting of a benzene ring fused with an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzoxazol-2-YL)benzoyl chloride typically involves the reaction of 2-aminophenol with benzoyl chloride under specific conditions. One common method includes the use of a base such as pyridine to facilitate the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve higher yields and purity. Catalysts such as metal catalysts or nanocatalysts can be employed to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1,3-Benzoxazol-2-YL)benzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents used. For example, reacting with an amine can yield an amide derivative, while reaction with an alcohol can produce an ester .

Scientific Research Applications

4-(1,3-Benzoxazol-2-YL)benzoyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 4-(1,3-Benzoxazol-2-YL)benzoyl chloride involves its reactivity towards nucleophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of complex molecules and materials. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it interacts with .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(1,3-Benzoxazol-2-YL)benzoyl chloride is unique due to the presence of both the benzoxazole and benzoyl chloride functionalities. This dual functionality allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-(1,3-benzoxazol-2-yl)benzoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO2/c15-13(17)9-5-7-10(8-6-9)14-16-11-3-1-2-4-12(11)18-14/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTNVIGCWOGUZON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(O2)C3=CC=C(C=C3)C(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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